

# Commercial Availability of 4-(Trifluoromethyl)phenylhydrazine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **4-(Trifluoromethyl)phenylhydrazine**

Cat. No.: **B1295192**

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This technical guide provides an in-depth overview of the commercial availability of **4-(Trifluoromethyl)phenylhydrazine** and its hydrochloride salt, crucial intermediates in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document outlines key suppliers, available purities, and quantities. Furthermore, it details experimental protocols for its synthesis and application in the construction of bioactive molecules and provides visualizations of relevant biological signaling pathways.

## Commercial Availability

**4-(Trifluoromethyl)phenylhydrazine** and its more common hydrochloride salt are readily available from a variety of chemical suppliers. The hydrochloride salt is often preferred for its increased stability. The following table summarizes the offerings from major vendors.

Supplier	Product Name	CAS Number	Catalog Number (Example)	Purity	Available Quantities
Sigma-Aldrich (Merck)	4-(Trifluoromethyl)phenylhydrazine	368-90-1	412295	96%	5 g
Thermo Scientific Chemicals (Alfa Aesar)	4-(Trifluoromethyl)phenylhydrazine	368-90-1	AAL1243603	95%	1 g, 5 g
Thermo Scientific Chemicals (Alfa Aesar)	4-(Trifluoromethyl)phenylhydrazine hydrochloride	2923-56-0	AAH3234003	96%	1 g, 10 g
Oakwood Chemical	4-(Trifluoromethyl)phenylhydrazine hydrochloride	2923-56-0	008442	95+%	1 g, 5 g, 25 g, 100 g
BLD Pharm	4-(Trifluoromethyl)phenylhydrazine	368-90-1	BD136796	-	-
BLD Pharm	(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride	2923-56-0	BD2208	-	-
CymitQuimica	4-(Trifluoromethyl)phenylhydrazine	2923-56-0	54-PC5337	97%	10 g, 25 g, 100 g

	azine hydrochloride					
Alkali Scientific	4- (Trifluorometh- yl)phenylhydr- azine	-	412295-5G	-	5 g	
Crescent Chemical Company	4- (Trifluorometh- yl)phenylhydr- azine	-	-	-	-	-
Fisher Scientific	4- (Trifluorometh- yl)phenylhydr- azine, 95%	368-90-1	-	95%	1 g, 5 g	

## Experimental Protocols

### Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride

The synthesis of **4-(Trifluoromethyl)phenylhydrazine** hydrochloride is typically achieved through a diazotization reaction of 4-(trifluoromethyl)aniline, followed by reduction. The following protocol is a generalized procedure based on established methods[1][2].

#### Materials:

- 4-(Trifluoromethyl)aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Sodium Sulfite ( $\text{Na}_2\text{SO}_3$ ) or Stannous Chloride ( $\text{SnCl}_2$ )
- Ice

- Water
- Sodium Carbonate solution (optional, for pH adjustment)

Procedure:

- **Diazotization:**
  - In a flask equipped with a stirrer and cooled in an ice-salt bath to -5 to 0 °C, add 4-(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and water.
  - Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
  - Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
  - Optionally, the pH of the diazonium salt solution can be adjusted to 5-7 with a cold sodium carbonate solution[2].
- **Reduction:**
  - In a separate flask, prepare a solution of the reducing agent. If using sodium sulfite, dissolve it in water and cool to 0-5 °C. If using stannous chloride, dissolve it in concentrated hydrochloric acid.
  - Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10-15 °C.
  - After the addition is complete, continue stirring at room temperature for 1-3 hours.
- **Hydrolysis and Isolation:**
  - Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.
  - Cool the mixture to 0-10 °C. The **4-(Trifluoromethyl)phenylhydrazine** hydrochloride will precipitate as a solid.

- Collect the solid by filtration, wash with a small amount of cold water or a saturated salt solution, and dry under vacuum.

A Chinese patent describes a similar "one-pot" method with yields reported to be above 75% [1].

## Preparation of 4-(Trifluoromethyl)phenylhydrazine (Free Base) from its Hydrochloride Salt

The free base can be liberated from its hydrochloride salt by treatment with a base. This protocol is adapted from a general procedure for phenylhydrazine[3].

Materials:

- **4-(Trifluoromethyl)phenylhydrazine** hydrochloride
- Sodium Hydroxide (NaOH) solution (e.g., 25%)
- An organic solvent (e.g., diethyl ether or benzene)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or potassium hydroxide (KOH) for drying
- Rotary evaporator

Procedure:

- Neutralization:
  - Dissolve or suspend the **4-(Trifluoromethyl)phenylhydrazine** hydrochloride in water.
  - Slowly add a sodium hydroxide solution while stirring until the solution becomes basic (pH > 8). The free base will separate as an oil or solid.
- Extraction:
  - Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 2 x 50 mL).
  - Combine the organic layers.

- Drying and Solvent Removal:
  - Dry the combined organic extracts over anhydrous sodium sulfate or potassium hydroxide.
  - Filter to remove the drying agent.
  - Remove the solvent under reduced pressure using a rotary evaporator to yield the **4-(trifluoromethyl)phenylhydrazine** free base.

## Fischer Indole Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole

The Fischer indole synthesis is a classic method for preparing indoles from phenylhydrazines and carbonyl compounds[4][5][6]. The following is a representative procedure using **4-(trifluoromethyl)phenylhydrazine** and acetone.

Materials:

- **4-(Trifluoromethyl)phenylhydrazine**
- Acetone
- An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
- A suitable solvent (e.g., ethanol, acetic acid)
- Sodium bicarbonate solution (for neutralization)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Hydrazone Formation (in situ):
  - In a round-bottom flask, dissolve **4-(trifluoromethyl)phenylhydrazine** (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent like ethanol or acetic acid.

- Cyclization:
  - Add the acid catalyst to the mixture.
  - Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
- Work-up and Purification:
  - Once the reaction is complete, cool the mixture to room temperature.
  - If a strong acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
  - Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter and concentrate the solution under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-6-(trifluoromethyl)-1H-indole. A one-pot version of this reaction involves stirring a mixture of the carbonyl compound, phenylhydrazine, and ethanol[7].

## Synthesis of Celecoxib

**4-(Trifluoromethyl)phenylhydrazine** is a key precursor in the synthesis of the selective COX-2 inhibitor, Celecoxib. The synthesis involves the condensation of a trifluoromethyl-containing diketone with a substituted phenylhydrazine[8][9][10].

Materials:

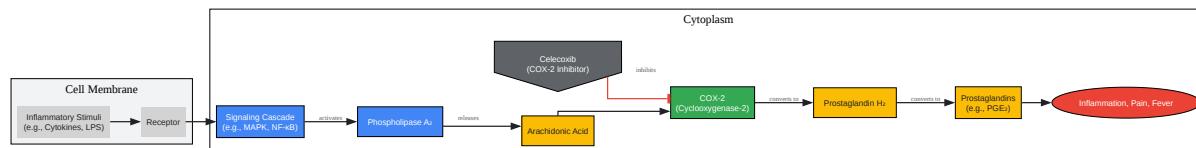
- 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
- 4-Hydrazinylbenzenesulfonamide hydrochloride (can be synthesized from 4-aminobenzenesulfonamide)
- A suitable solvent (e.g., methanol, ethanol, or water)[8]

**Procedure:**

- Condensation:
  - In a reaction flask, combine 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinylbenzenesulfonamide hydrochloride in the chosen solvent.
  - Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC. One patent suggests heating at 75-80 °C for 5 hours in an aqueous medium[8].
- Isolation and Purification:
  - Cool the reaction mixture to room temperature or below to induce crystallization of the product.
  - Collect the crude Celecoxib by filtration and wash with a cold solvent.
  - The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of an aromatic hydrocarbon and an aliphatic ketone[8]. A process for purification using toluene has also been described[11].

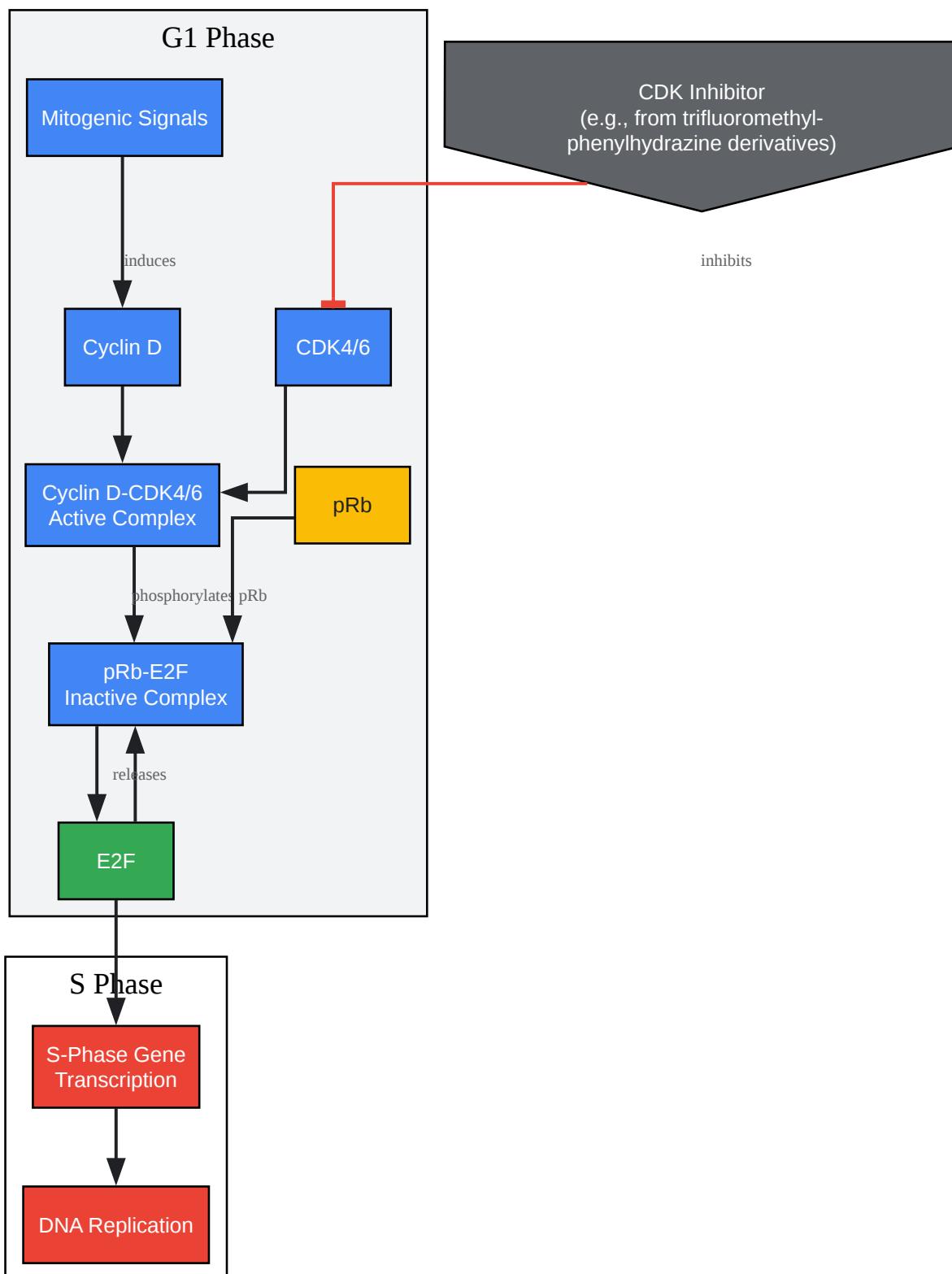
## Signaling Pathway Visualizations

The trifluoromethylphenyl moiety is a common feature in many biologically active molecules, particularly kinase inhibitors and other targeted therapies. The following diagrams illustrate two key signaling pathways relevant to compounds derived from **4-(trifluoromethyl)phenylhydrazine**.



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Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the mechanism of inhibition by Celecoxib.

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Caption: Simplified overview of the Cyclin-Dependent Kinase (CDK) pathway in the G1/S cell cycle transition and the potential point of inhibition.

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